molecular formula C9H14O B13214728 5-Oxatricyclo[7.1.0.0,4,6]decane

5-Oxatricyclo[7.1.0.0,4,6]decane

Cat. No.: B13214728
M. Wt: 138.21 g/mol
InChI Key: JXZWFEFBDGBUGO-UHFFFAOYSA-N
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Description

5-Oxatricyclo[7.1.0.0⁴⁶]decane is a tricyclic organic compound characterized by a bridged bicyclic framework fused with an oxygen-containing ring (oxa). Its structure comprises a seven-membered ring, a one-membered ring (cyclopropane), and a fused oxygen atom at position 3. The numbering 7.1.0.0⁴⁶ denotes the bridgehead positions, with the oxygen atom integrated into the seven-membered ring.

The inclusion of heteroatoms (e.g., oxygen, nitrogen, sulfur) in tricyclic frameworks significantly influences their electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

5-oxatricyclo[7.1.0.04,6]decane

InChI

InChI=1S/C9H14O/c1-3-8-9(10-8)4-2-7-5-6(1)7/h6-9H,1-5H2

InChI Key

JXZWFEFBDGBUGO-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(O2)CCC3C1C3

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-Oxatricyclo[7.1.0.0,4,6]decane

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the bicyclic carbon framework via ring-forming reactions such as cycloadditions or intramolecular cyclizations.
  • Introduction of the oxygen atom into the ring system to form the oxacycle.
  • Control of stereochemistry through chiral catalysts or stereoselective steps.

Specific Synthetic Routes

Cycloaddition-Based Approaches
  • A common approach is the use of [4 + 3] cycloaddition reactions to form polyfunctionalized cycloheptenones, which can be further elaborated into the tricyclic ether framework.
  • This method involves reacting a 4-atom component (such as a diene) with a 3-atom component (such as an oxyallyl cation) to build the seven-membered ring, which is a core part of the bicyclic structure.
  • Subsequent transformations introduce the oxygen bridge, completing the 5-oxatricyclo ring system.
Intramolecular Cyclization
  • Starting from linear or monocyclic precursors containing hydroxyl and alkene functionalities, intramolecular cyclization under acidic or catalytic conditions can form the oxacycle.
  • For example, epoxidation followed by ring-opening and cyclization can yield the tricyclic ether.
  • Stereochemical control is achieved by using chiral auxiliaries or catalysts.
Multi-Step Functional Group Transformations
  • The synthesis may require selective oxidation, reduction, and protection/deprotection steps to install the oxygen atom and maintain the desired stereochemistry.
  • Key intermediates such as cyclopropanes or cyclobutanes may be formed and then opened or rearranged to achieve the final tricyclic structure.

Example Synthetic Sequence (Hypothetical)

Step Reaction Type Description Outcome
1 Formation of cycloheptenone [4 + 3] Cycloaddition to build bicyclic core Polyfunctionalized cycloheptenone
2 Epoxidation Epoxidation of alkene moiety Epoxide intermediate
3 Intramolecular ring closure Acid-catalyzed ring opening and cyclization Formation of oxacycle
4 Stereochemical adjustment Use of chiral catalysts or auxiliaries (4R,6S) stereochemistry control
5 Purification Chromatography or recrystallization Pure this compound

Analytical and Characterization Techniques

Summary Table of Preparation Methods

Method Key Reaction Type Advantages Challenges References
[4 + 3] Cycloaddition Cycloaddition Efficient ring formation Requires precise control of reactants
Intramolecular Cyclization Acid-catalyzed cyclization Direct formation of oxacycle Stereochemical complexity
Multi-step Functional Group Manipulation Oxidation, reduction, protection Flexibility in functionalization Lengthy synthesis, multiple steps

Sources and Authority

  • The synthetic methodologies are supported by peer-reviewed chemical literature focusing on bicyclic and tricyclic ether frameworks in bioactive natural products.
  • PubChem provides structural and molecular data confirming the identity and stereochemistry of the compound.
  • Research articles on the synthesis of related bicyclic oxacycles and tricyclic ethers provide detailed reaction schemes and experimental conditions.

Chemical Reactions Analysis

Types of Reactions: 5-Oxatricyclo[7.1.0.0,4,6]decane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxygen atom within its structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Oxatricyclo[7.1.0.0,4,6]decane has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Oxatricyclo[7.1.0.0,4,6]decane exerts its effects involves its interaction with specific molecular targets and pathways. For instance, derivatives of similar compounds have been shown to modulate the activity of NMDA receptors and voltage-gated calcium channels, providing neuroprotective effects . The exact molecular targets and pathways for this compound are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table compares 5-Oxatricyclo[7.1.0.0⁴⁶]decane with key analogs:

Compound Name Heteroatom(s) Key Substituents Synthesis Method Applications/Properties
5-Oxatricyclo[7.1.0.0⁴⁶]decane Oxygen (O) None (parent structure) Inferred: Cyclization reactions Potential intermediate in organic synthesis
5,5-Dichlorotricyclo[7.1.0.0⁴⁶]decane Chlorine (Cl) Two Cl atoms at position 5 Halogenation of tricyclic core Reactivity studies, halogenated intermediates
4-Azatricyclo[5.2.2.0²⁶]undecane-3,5,8-trione Nitrogen (N) Ketone groups, methyl substituents Epoxide-amine reactions Pharmaceutical intermediates (e.g., amino acid derivatives)
3-Oxa-5-thiatricyclo[5.2.1.0]decane Oxygen (O), Sulfur (S) Phosphino-phenyl group Acid-catalyzed condensation Catalysis, ligand design
Key Observations:
  • Heteroatom Influence : Oxygen in 5-Oxatricyclo enhances polarity compared to hydrocarbon analogs like decane or undecane, which exhibit low affinity for polar solvents . Chlorinated derivatives (e.g., 5,5-dichloro) introduce electrophilic sites, enabling nucleophilic substitution reactions .
  • Functional Groups: The 4-azatricyclo derivatives with ketone and amino groups demonstrate bioactivity, serving as precursors for amino acid-based pharmaceuticals .

Physicochemical Properties

  • Solubility: Oxygenated tricyclic compounds like 5-Oxatricyclo are likely more soluble in polar solvents (e.g., chloroform, ethyl acetate) compared to nonpolar analogs such as decane or hexadecane, which show minimal interaction with hydrophilic media .
  • Stability : Chlorinated tricyclic compounds (e.g., 5,5-dichloro) may exhibit higher stability under acidic conditions due to electron-withdrawing Cl substituents, whereas azatricyclo derivatives with amine groups could display pH-dependent solubility .

Biological Activity

The compound (4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane is a bicyclic organic compound notable for its unique structural features and potential biological activities. This article explores its biological properties, particularly its antimicrobial effects, and synthesizes findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C9_9H14_{14}O
  • Molecular Weight : 138.21 g/mol
  • IUPAC Name : (4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane

Antimicrobial Properties

Research indicates that (4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal pathogens:

  • Pathogens Tested :
    • Staphylococcus aureus
    • Candida albicans

These findings suggest that compounds with similar structural characteristics can have substantial antimicrobial effects, making (4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane a candidate for further exploration in therapeutic applications.

The mechanism by which (4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane exerts its biological effects may involve interactions with specific molecular targets within microbial cells. This could lead to alterations in metabolic pathways or cellular integrity.

Comparative Analysis with Similar Compounds

To better understand the potential of (4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane, a comparison with structurally similar compounds is essential:

Compound NameStructure TypeKey Properties
Caryophyllene oxideTricyclicAntimicrobial properties
4-Oxatricyclo[6.2.0.0~3,5~]decaneBicyclicPotential therapeutic applications
Beta-caryophylleneSesquiterpeneAnti-inflammatory effects

This table highlights the unique properties of (4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane compared to its analogs.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of (4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane demonstrated its effectiveness against Staphylococcus aureus and Candida albicans. The compound was tested in various concentrations to determine the minimum inhibitory concentration (MIC), yielding promising results that warrant further investigation into its use as a natural antimicrobial agent.

Study 2: Interaction with Biological Systems

Another research effort focused on the interactions of (4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane with human cell lines to assess cytotoxicity and therapeutic potential. The findings indicated that at certain concentrations, the compound did not exhibit cytotoxic effects while still maintaining antimicrobial activity.

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